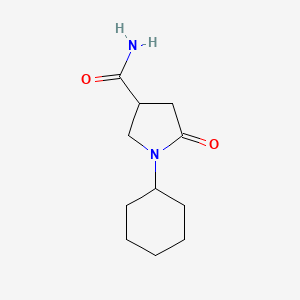

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of anilides. These are organic heterocyclic compounds derived from oxoacids by replacing an OH group with an NHPh group or a derivative formed by ring substitution . This compound is known for its unique structure, which includes a cyclohexyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific research fields.

Métodos De Preparación

The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

Cyclohexylamine Reaction: Cyclohexylamine is reacted with a suitable carboxylic acid derivative to form the corresponding amide.

Cyclization: The intermediate is then cyclized to form the pyrrolidine ring.

Oxidation: The final step involves the oxidation of the pyrrolidine ring to introduce the oxo group at the 5-position.

Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Análisis De Reacciones Químicas

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group.

Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl and pyrrolidine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide has shown promise in several therapeutic areas:

Antitubercular Activity

Research indicates that this compound exhibits significant anti-mycobacterial properties, particularly against strains of Mycobacterium tuberculosis. It acts as an inhibitor of InhA, an enzyme crucial for mycobacterial fatty acid biosynthesis . The following table summarizes key findings related to its antitubercular activity:

| Study | Findings | Reference Year |

|---|---|---|

| High-throughput screening | Identified as a potent InhA inhibitor | 2006 |

| Structure-activity relationship studies | Improved potency through structural optimization | 2024 |

Antiviral Properties

Preliminary studies suggest that derivatives of this compound may inhibit HIV entry by blocking specific interactions necessary for viral binding . This potential application is critical given the ongoing need for effective antiviral therapies.

The compound has been evaluated for various biological activities beyond its antimicrobial properties. Notable findings include:

Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes involved in lipid metabolism. This inhibition can have therapeutic implications in metabolic disorders .

Case Studies on Biological Activities

Several case studies have explored the biological effects of this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Industrial Applications

In addition to its medicinal applications, this compound serves as a building block in organic synthesis and materials science. Its unique chemical structure allows for modifications that can lead to the development of new materials with specific properties .

Mecanismo De Acción

The mechanism of action of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: This compound has a phenyl group instead of a carboxamide group, leading to different chemical properties and biological activities.

1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide:

Actividad Biológica

1-Cyclohexyl-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a cyclohexyl group attached to a pyrrolidine ring with a carboxamide functional group. Its molecular formula is C12H17N1O2 and it has a molecular weight of approximately 207.27 g/mol. The compound's structural features contribute to its interactions with various biological targets, influencing its pharmacological profile.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of enoyl-[acyl-carrier-protein] reductase (NADH), which is critical in fatty acid biosynthesis. This inhibition can disrupt lipid metabolism, making it a potential candidate for therapeutic interventions in metabolic disorders and certain cancers .

Enzyme Inhibition

This compound exhibits notable enzyme inhibition properties:

| Enzyme | Inhibition Type | Mechanism |

|---|---|---|

| Enoyl-[acyl-carrier-protein] reductase | Competitive | Binds to the active site, blocking substrate access |

| Various kinases | Non-competitive | Alters phosphorylation pathways |

This inhibition can lead to downstream effects on cellular processes, including apoptosis in cancer cells and modulation of metabolic pathways .

Anticancer Activity

Preliminary studies have demonstrated that this compound promotes apoptosis in various cancer cell lines. For instance, it has shown effectiveness against cervical cancer cells, suggesting its potential as an anticancer agent. The compound's mechanism may involve the activation of pro-apoptotic pathways and inhibition of anti-apoptotic signals.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Metabolic Effects : A study published in Journal of Medicinal Chemistry explored the compound's effects on fatty acid synthesis in mycobacterial cells, revealing significant inhibition of growth at micromolar concentrations .

- Cancer Cell Line Research : Research conducted at a prominent cancer research institute demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis in cervical cancer cell lines, highlighting its potential role as a chemotherapeutic agent.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity and specificity of this compound towards its target enzymes, supporting its role as an effective inhibitor in metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Bromophenyl substitution | Altered binding affinity; potential for different therapeutic applications |

| N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Chlorophenyl group | Significant anticancer activity; promotes apoptosis |

| (3S)-N-(3,5-dichlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Dichlorophenyl group | Varying effects on enzyme inhibition |

These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity, emphasizing the importance of structural optimization in drug development .

Propiedades

IUPAC Name |

1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIJGZSMJISBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.